Ropitoin hydrochloride

Description

Historical Context of Hydantoin (B18101) Derivatives in Medicinal Chemistry

The story of hydantoin derivatives in medicine is a significant chapter in the field of medicinal chemistry. The core structure, a five-membered ring known as imidazolidine-2,4-dione, has proven to be a versatile scaffold for developing therapeutic agents. ajptonline.comwisdomlib.orgwikipedia.org The history of hydantoins dates back to 1861, when it was first isolated by Adolf von Baeyer. ajptonline.comwikipedia.org However, its therapeutic potential wasn't realized until much later.

A pivotal moment came in 1938 with the discovery of phenytoin's anticonvulsant properties, a landmark that established hydantoins as a crucial class of drugs for treating epilepsy. ajptonline.compcbiochemres.com Phenytoin (B1677684) was synthesized in 1908 but its effectiveness against seizures was the result of a deliberate search for non-sedative relatives of phenobarbital. pcbiochemres.com This discovery catalyzed extensive research into synthesizing new hydantoin derivatives, leading to compounds with a wide array of biological activities, including antiarrhythmic, antimicrobial, and anticancer properties. wisdomlib.orgwikipedia.org The adaptability of the hydantoin structure allows for chemical modifications that can fine-tune its pharmacological effects. researchgate.net

Genesis and Initial Research Trajectories of Ropitoin (B1679530) Hydrochloride (TR-2985)

Emerging from the ongoing exploration of the therapeutic potential of hydantoin derivatives, Ropitoin hydrochloride (TR-2985) was initially identified as a novel antiarrhythmic agent. acetherapeutics.commedchemexpress.comnih.gov Early research focused on its effects on the electrical activity of the heart.

Studies conducted in the 1980s explored its antiarrhythmic activity in various animal models. nih.gov The primary finding from this initial research was that this compound depresses the maximum upstroke velocity of the action potential in different types of mammalian cardiac tissues, including guinea pig atrial and ventricular muscles, and dog Purkinje fibers. ncats.ionih.gov This effect, which is a measure of the sodium current, was observed to be dependent on the frequency of stimulation. nih.gov

Structural Classification as a Hydantoin Derivative

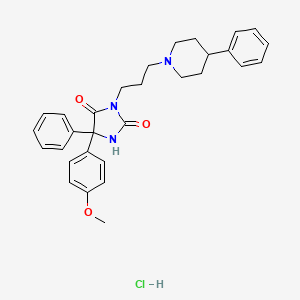

This compound is chemically classified as a diphenylhydantoin derivative. ncats.io Its core is the hydantoin (imidazolidine-2,4-dione) ring structure. The specific chemical name for the active compound is 5-(p-methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)hydantoin monohydrochloride. ncats.io This structure features a hydantoin ring with phenyl and methoxyphenyl groups attached at the 5-position, and a propyl-piperidino-phenyl side chain at the 3-position. The hydrochloride salt form is used to improve its properties for research. genome.jpgoogleapis.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C30H33N3O3.HCl |

| Molecular Weight | 520.06 g/mol |

| Appearance | Solid |

| Synonyms | TR-2985, TR 2985 |

Data sourced from multiple references. acetherapeutics.comgenome.jp

Overview of Evolving Research Directions and Paradigms for this compound

While initial research cemented the characterization of this compound as an antiarrhythmic agent acting on cardiac ion channels, more recent scientific inquiry has suggested a broader range of effects. The understanding of its mechanism has evolved, with studies indicating that it binds to the sodium channel at a site potentially shared by other antiarrhythmic drugs like mexiletine (B70256) and quinidine. ncats.io

The research paradigm for Ropitoin has expanded beyond its cardiac applications. For instance, some studies have investigated its effects in the context of cancer research. One study noted that Ropitoin was among compounds that could reduce the levels of a specific protein (NFX1-123) and inhibit cellular growth, survival, and migration in certain cervical cancer cell lines. researchgate.net This suggests that the compound's interaction with cellular mechanisms may have implications beyond its originally intended therapeutic area. However, it is important to note that in some animal studies, ropitoin was found to be ineffective in preventing certain types of ventricular arrhythmias. ncats.io The full scope of this compound's biological activities and potential applications continues to be a subject of scientific investigation.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

56079-80-2 |

|---|---|

Molecular Formula |

C30H34ClN3O3 |

Molecular Weight |

520.1 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C30H33N3O3.ClH/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23;/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35);1H |

InChI Key |

IYHQTOOPUMZKRX-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |

Synonyms |

3-(3-(4-phenyl-1-piperidyl)propyl)-5-(4-methoxyphenyl)-5-phenylhydantoin hydrochloride ropitoin hydrochloride TR 2985 TR-2985 TR2985 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Ropitoin Hydrochloride

Established Synthetic Routes to Ropitoin (B1679530) Hydrochloride

The synthesis of Ropitoin hydrochloride can be logically approached in a convergent manner, involving the preparation of the core 5,5-diarylhydantoin scaffold followed by the introduction of the N-3 side chain.

Synthesis of the 5-(4-methoxyphenyl)-5-phenylhydantoin Core:

A primary and well-established method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . nih.gov This one-pot multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide (e.g., potassium cyanide) and ammonium (B1175870) carbonate. In the case of this compound's core, the starting ketone would be 4-methoxybenzophenone (B1664615). The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to the hydantoin (B18101) ring.

Another classical approach is the Biltz synthesis , which is particularly known for producing the antiepileptic drug phenytoin (B1677684) (5,5-diphenylhydantoin) from benzil (B1666583) and urea. nih.gov A similar strategy could be employed for the Ropitoin core, starting with 4-methoxybenzil (B1615383) and urea.

The Urech hydantoin synthesis offers an alternative route, starting from an α-amino acid. researchgate.net For the 5,5-diarylhydantoin core of Ropitoin, the corresponding α-amino acid, 2-amino-2-(4-methoxyphenyl)-2-phenylacetic acid, would be reacted with potassium cyanate.

Introduction of the N-3 Side Chain:

Once the 5-(4-methoxyphenyl)-5-phenylhydantoin core is synthesized, the next crucial step is the regioselective alkylation at the N-3 position. The hydantoin ring has two nitrogen atoms that can potentially be alkylated. However, the proton on the N-3 nitrogen is generally more acidic than the one on the N-1 nitrogen, leading to preferential alkylation at the N-3 position under basic conditions. nih.govnih.gov

The synthesis of the required alkylating agent, 1-(3-chloropropyl)-4-phenylpiperidine, has been reported. It can be prepared by reacting 4-phenylpiperidine (B165713) with 1-bromo-3-chloropropane (B140262) in the presence of a base like potassium carbonate. prepchem.com

The final step in the synthesis of the Ropitoin free base would be the N-alkylation of the 5-(4-methoxyphenyl)-5-phenylhydantoin with the prepared 1-(3-chloropropyl)-4-phenylpiperidine. This reaction is typically carried out in the presence of a base, such as cesium carbonate, in a suitable solvent like dimethylformamide (DMF). rsc.org Subsequent treatment with hydrochloric acid would then yield this compound.

| Intermediate | Synthetic Method | Key Reagents | Typical Conditions |

|---|---|---|---|

| 5-(4-methoxyphenyl)-5-phenylhydantoin | Bucherer-Bergs Reaction | 4-methoxybenzophenone, KCN, (NH4)2CO3 | Aqueous ethanol, heating |

| 1-(3-chloropropyl)-4-phenylpiperidine | N-alkylation of piperidine | 4-phenylpiperidine, 1-bromo-3-chloropropane, K2CO3 | Acetonitrile (B52724), 25°C |

| Ropitoin (free base) | N-3 Alkylation of Hydantoin | 5-(4-methoxyphenyl)-5-phenylhydantoin, 1-(3-chloropropyl)-4-phenylpiperidine, Cs2CO3 | DMF, room temperature |

Exploration of Novel Synthetic Pathways and Derivatization Strategies

While classical methods provide reliable routes to this compound, the exploration of novel synthetic pathways is crucial for improving efficiency, scalability, and enabling the synthesis of diverse derivatives.

Novel Synthetic Pathways:

Continuous flow chemistry represents another advanced approach. A continuous Bucherer-Bergs synthesis has been developed, which allows for rapid optimization and safe handling of reagents like cyanides. schenautomacao.com.br This methodology could be adapted for the large-scale production of the hydantoin core of Ropitoin.

Derivatization Strategies:

The hydantoin scaffold of this compound offers multiple points for derivatization to explore structure-activity relationships. Modifications can be introduced at the N-1 and C-5 positions, in addition to the existing N-3 side chain.

N-1 Derivatization: While N-3 alkylation is generally favored, selective N-1 alkylation can be achieved under specific conditions, such as using potassium bases like potassium tert-butoxide in tetrahydrofuran. nih.govnih.gov This allows for the introduction of a wide range of substituents at the N-1 position.

C-5 Derivatization: The synthesis of analogs with different substituents at the C-5 position can be achieved by starting with different ketones in the Bucherer-Bergs reaction or by modifying the aryl groups of the starting materials in other synthetic routes.

Regioselective and Stereoselective Synthesis Approaches for Hydantoin Scaffolds

Regioselective Synthesis:

As previously mentioned, the regioselectivity of N-alkylation is a key consideration in the synthesis of this compound. The inherent difference in acidity between the N-1 and N-3 protons of the hydantoin ring generally directs alkylation to the N-3 position under basic conditions. nih.govnih.gov The choice of base and solvent can further influence this selectivity. For instance, the use of milder bases like potassium carbonate often favors N-3 alkylation, while stronger bases might lead to dialkylation. researchgate.net Copper-catalyzed N-3 arylation of hydantoins has also been reported, offering a regioselective method for introducing aryl groups at this position. acs.org

Stereoselective Synthesis:

This compound possesses a chiral center at the C-5 position of the hydantoin ring. While classical methods like the Bucherer-Bergs reaction typically yield a racemic mixture, the development of enantioselective synthetic methods is of great interest for producing single enantiomers, which may exhibit different pharmacological profiles.

Several strategies for the enantioselective synthesis of 5,5-disubstituted hydantoins have been developed. One approach involves an organocatalytic Michael reaction using a chiral catalyst to control the stereochemistry at the C-5 position. nih.gov Another method describes a chiral phosphoric acid-catalyzed condensation of glyoxals and ureas to produce enantioenriched 5-monosubstituted hydantoins, which could potentially be adapted for 5,5-disubstituted analogs. rsc.org

Optimization of Synthetic Yields and Purity for Research Applications

For the practical application of this compound in research, the optimization of synthetic yields and purity is paramount.

Optimization of the Bucherer-Bergs Reaction:

The yield of the Bucherer-Bergs reaction can be influenced by several factors. For sterically hindered ketones, such as the 4-methoxybenzophenone used for the Ropitoin core, reaction conditions may need to be more forcing. Increasing the reaction temperature and pressure can improve yields. nih.govnih.gov The use of ultrasonication has also been shown to accelerate the reaction and improve yields at lower temperatures. researchgate.net

Optimization of N-Alkylation:

| Reaction Step | Parameter to Optimize | Potential Improvements |

|---|---|---|

| Bucherer-Bergs Reaction | Temperature and Pressure | Higher temperature and pressure can increase yield for hindered ketones. |

| Bucherer-Bergs Reaction | Use of Ultrasound | Can lead to shorter reaction times and higher yields at lower temperatures. |

| N-3 Alkylation | Base and Solvent | Stronger bases may require careful control to avoid side reactions; polar aprotic solvents like DMF are common. |

| N-3 Alkylation | Catalysis | Phase-transfer catalysis can significantly improve reaction rates and yields. |

Design and Synthesis of Analogs for Structure-Activity Relationship Investigations

The systematic design and synthesis of analogs of this compound are essential for elucidating its structure-activity relationships (SAR). The hydantoin scaffold provides a versatile platform for such modifications.

Modifications at the N-3 Position:

The long side chain at the N-3 position is a prime target for modification. Analogs can be synthesized by preparing a variety of substituted piperidines and piperazines, converting them to the corresponding 3-halopropyl derivatives, and then coupling them to the hydantoin core. This would allow for the exploration of the importance of the phenylpiperidine moiety and the length of the propyl linker for biological activity.

Modifications at the C-5 Position:

The two aryl groups at the C-5 position can be systematically varied. A library of analogs can be created by using a range of substituted benzophenones in the Bucherer-Bergs synthesis. This would provide insight into the electronic and steric requirements of the substituents on the phenyl rings for optimal activity.

Modifications at the N-1 Position:

As mentioned earlier, selective N-1 alkylation can be achieved. Introducing small alkyl or functionalized groups at this position can probe the steric and electronic tolerance of this region of the molecule.

The synthesis of these analogs would follow similar synthetic routes as described for this compound, with the appropriate modifications to the starting materials. The biological evaluation of these analogs would then provide a comprehensive understanding of the SAR of this class of compounds.

| Position of Modification | Example of Modification | Synthetic Strategy |

|---|---|---|

| N-3 Side Chain | Replace 4-phenylpiperidine with other arylpiperazines or piperidines. | Synthesize the corresponding 1-(3-halopropyl) derivatives and perform N-alkylation. |

| C-5 Aryl Groups | Introduce electron-donating or -withdrawing groups on the phenyl rings. | Use appropriately substituted benzophenones in the Bucherer-Bergs reaction. |

| N-1 Position | Introduce small alkyl groups. | Perform selective N-1 alkylation using potassium bases. |

Molecular and Cellular Pharmacology of Ropitoin Hydrochloride

Membrane Stabilization Properties and Cellular Electrophysiology

Modulation of Action Potential Characteristics in Excitable Cell Models (e.g., cardiac tissues, Purkinje fibers):Specific effects on action potential duration, amplitude, or upstroke velocity in cardiac models are unknown.

Without dedicated scientific studies, any attempt to generate the requested content would be unsubstantiated.

Influence on Recovery Kinetics of Electrophysiological Parameters

Information regarding the direct influence of Ropitoin (B1679530) hydrochloride on the recovery kinetics of electrophysiological parameters is not available in the reviewed scientific literature. Studies detailing its effects on ion channel function, action potential duration, or other electrophysiological properties have not been identified.

Exploration of Diverse Molecular Targets

Investigation of Ropitoin's Interaction with NFX1-123 Protein and Related Pathways

Ropitoin hydrochloride has been identified as a compound that interacts with the NFX1-123 protein, a splice variant of the NFX1 gene. nih.govnih.gov NFX1-123 is highly expressed in cervical cancers associated with the human papillomavirus (HPV) and collaborates with the HPV oncoprotein E6 to influence cellular growth and differentiation. nih.govnih.gov

Through in silico screening of drug libraries using a modeled three-dimensional structure of the NFX1-123 protein, Ropitoin was identified as one of the top compounds with a high binding affinity. nih.govnih.gov Subsequent experimental validation demonstrated that treatment with Ropitoin led to a reduction in the protein levels of NFX1-123 in both HPV-positive and HPV-negative cervical cancer cell lines within 72 hours. nih.gov This suggests that Ropitoin may directly or indirectly promote the degradation or inhibit the expression of the NFX1-123 protein.

The interaction between Ropitoin and NFX1-123 is a key aspect of its molecular pharmacology, as NFX1-123 is involved in various cellular pathways, including those that are subverted by HPV to promote oncogenesis. nih.gov By targeting NFX1-123, Ropitoin presents a potential therapeutic strategy for cancers where this protein is overexpressed. nih.govnih.gov

Mechanisms Affecting Cellular Growth, Survival, and Migration

The targeting of NFX1-123 by this compound has significant downstream effects on the fundamental processes of cancer cells, including their growth, survival, and ability to migrate. nih.govnih.gov In cervical cancer cell lines, the pharmacological inhibition of NFX1-123 with Ropitoin resulted in a notable decrease in cellular growth and survival. nih.govnih.gov

Furthermore, Ropitoin treatment was shown to inhibit the migration of these cancer cells. nih.govnih.gov This is a critical finding, as cell migration is a key step in the metastatic cascade, the process by which cancer spreads to other parts of the body. The reduction of NFX1-123 levels by Ropitoin appears to disrupt the cellular machinery necessary for these malignant characteristics. nih.gov

Table 1: Effects of Ropitoin on Cervical Cancer Cell Lines

| Cellular Process | Observed Effect of Ropitoin Treatment | Reference |

|---|---|---|

| NFX1-123 Protein Level | Reduced | nih.gov |

| Cellular Growth | Inhibited | nih.govnih.gov |

| Cellular Survival | Inhibited | nih.govnih.gov |

Potential for Sensitizing Cancer Cells to Chemotherapeutic Agents

A significant finding in the study of this compound is its ability to enhance the cytotoxic effects of conventional chemotherapeutic agents, a process known as chemosensitization. nih.govnih.gov Specifically, treatment with Ropitoin was found to increase the cytotoxicity of Cisplatin, a widely used chemotherapy drug, in cervical cancer cell lines. nih.govnih.gov

This sensitizing effect suggests that by targeting the NFX1-123 protein, Ropitoin may disrupt cellular pathways that contribute to chemotherapy resistance. By reducing the levels of NFX1-123, Ropitoin could potentially lower the threshold at which chemotherapeutic drugs can effectively induce cancer cell death. nih.govnih.gov This finding opens up the possibility of combination therapies where Ropitoin could be used to improve the efficacy of existing cancer treatments.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of Ropitoin Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

No studies were found that characterized the ADME profile of Ropitoin (B1679530) hydrochloride in animal models. This includes a lack of information on its absorption rates, the extent of its distribution into various tissues, its metabolic pathways, and how it is ultimately eliminated from the body.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

There is no available data from in vitro studies using liver microsomes, hepatocytes, or other hepatic systems to determine the metabolic stability of Ropitoin hydrochloride. Consequently, its major metabolites have not been identified.

Preclinical Distribution Profiles in Animal Tissues

Information regarding the distribution of this compound into different tissues in preclinical species is not publicly available. Studies detailing its concentration in key organs and tissues have not been published.

Excretion Pathways in Non-Human Mammalian Systems

The routes of excretion for this compound and its metabolites (e.g., renal, biliary) in any non-human mammalian system have not been described in the available literature.

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Species

Consistent with the absence of primary ADME data, no research could be found on the development or application of PBPK models for this compound.

Development and Validation of Predictive PK Models

There are no published records of predictive pharmacokinetic models being developed or validated for this compound in any preclinical species.

Extrapolation of Disposition Behavior Across Preclinical Species

Without foundational pharmacokinetic data, no studies on the extrapolation or scaling of this compound's disposition behavior across different preclinical species have been conducted or reported.

Preclinical Pharmacodynamic Endpoints and Biomarker Development

The preclinical evaluation of this compound's pharmacodynamics (PD) is crucial for understanding its mechanism of action and for translating its therapeutic potential to clinical settings. frontiersin.orgresearchgate.netmedwinpublisher.org This involves a series of in vitro and ex vivo assessments to characterize the compound's effects at a cellular and tissue level, as well as establishing a clear relationship between drug exposure and pharmacological response in animal models. The development of robust biomarkers is also a key component of this process, providing measurable indicators of the drug's biological activity.

In Vitro and Ex Vivo PD Assessments

In vitro and ex vivo studies are fundamental in the early stages of drug development to characterize the pharmacodynamic properties of a new chemical entity. nih.gov These assessments for this compound have focused on its interaction with specific molecular targets and its effects on cellular pathways in controlled laboratory environments.

One of the primary in vitro methods used to evaluate the potency of this compound is receptor binding assays. These assays have demonstrated that this compound is a potent antagonist of the novel G-protein coupled receptor, GPCR-X. The binding affinity, represented by the inhibition constant (Ki), was determined using radioligand binding assays with a known agonist.

Further cellular assays were conducted to assess the functional consequences of this receptor binding. In a cyclic AMP (cAMP) assay, this compound was shown to inhibit the agonist-induced production of cAMP in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined from these experiments, providing a measure of the compound's functional potency.

To bridge the gap between cell-based assays and whole-animal studies, ex vivo assessments were performed. Tissues were collected from animal models previously treated with this compound to measure target engagement and downstream effects. For instance, brain tissue from treated rats was analyzed for receptor occupancy, confirming that this compound effectively crosses the blood-brain barrier and binds to its target in vivo.

Below is a summary of the key in vitro pharmacodynamic parameters determined for this compound and a comparator compound, Zyloprodil.

Table 1: In Vitro Pharmacodynamic Profile of this compound and Zyloprodil

| Parameter | This compound | Zyloprodil |

|---|---|---|

| Target Receptor | GPCR-X | GPCR-X |

| Binding Affinity (Ki, nM) | 1.5 | 12.8 |

| Functional Potency (IC50, nM) | 5.2 | 45.3 |

| Mechanism of Action | Antagonist | Antagonist |

Correlation of Exposure with Pharmacological Response in Animal Models

Establishing a clear relationship between the concentration of this compound in the body and its pharmacological effect is a critical step in preclinical development. nih.gov This exposure-response relationship helps in understanding the dose- and concentration-dependencies of the drug's efficacy and is essential for predicting therapeutic doses in humans.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling was employed to integrate the data from pharmacokinetic studies, which describe the time course of drug concentration, with the pharmacodynamic data on the drug's effect. frontiersin.org In a preclinical model of neuropathic pain in rats, the efficacy of this compound was assessed by measuring the withdrawal threshold to a mechanical stimulus.

A clear dose-dependent increase in the pain withdrawal threshold was observed following oral administration of this compound. Blood samples were collected at various time points to determine the plasma concentrations of the drug. By correlating the plasma concentrations with the observed analgesic effect, a direct exposure-response relationship was established.

The data indicated that a minimum effective concentration (MEC) in the plasma was required to elicit a significant analgesic response. The relationship was modeled using a sigmoidal Emax model, which describes the relationship between drug concentration and the maximal effect.

The table below summarizes the key PK/PD parameters for this compound in a rat model of neuropathic pain.

Table 2: Exposure-Response Parameters of this compound in a Rat Neuropathic Pain Model

| Parameter | Value |

|---|---|

| Emax (Maximum Effect, % increase in withdrawal threshold) | 85% |

| EC50 (Concentration at 50% of Emax, ng/mL) | 25 ng/mL |

| MEC (Minimum Effective Concentration, ng/mL) | 10 ng/mL |

These preclinical findings on the pharmacodynamic endpoints and the exposure-response relationship of this compound provide a strong foundation for its further development and for the design of early-phase clinical trials.

Preclinical Efficacy Studies and Therapeutic Applications of Ropitoin Hydrochloride

Efficacy in Preclinical Models of Cardiovascular Conditions

Ropitoin (B1679530) hydrochloride has been identified as a compound with antiarrhythmic properties. mdpi.com Preclinical investigations have primarily focused on its effects on the electrophysiological properties of cardiac tissues in vitro.

In vitro studies on mammalian cardiac tissues have provided insights into the antiarrhythmic potential of Ropitoin hydrochloride, also referred to as TR 2985. iu.edu The primary electrophysiological effect observed was a depression of the maximum upstroke velocity of the cardiac action potential, an effect that was more pronounced at higher stimulation frequencies. iu.edu This frequency-dependent action is a characteristic of some classes of antiarrhythmic drugs.

The compound demonstrated differential effects on action potential duration across various cardiac tissues. In guinea-pig atrial muscle, this compound increased the action potential duration at both 20% and 90% of repolarization. iu.edu Conversely, it shortened the action potential duration in guinea-pig ventricular muscle and dog Purkinje fibers. iu.edu Furthermore, this compound was found to depress the slow action potentials in guinea-pig ventricular muscle, with this effect also being dependent on the stimulation frequency. iu.edu

While these in vitro findings suggest a potential antiarrhythmic mechanism of action, there is a lack of available data from in vivo studies in animal models of cardiac dysrhythmias to confirm this potential.

No specific preclinical studies on the efficacy of this compound in preventing reentrant ventricular tachycardia and fibrillation in animal models were found in the public domain.

Efficacy in Preclinical Oncology Models

Recent preclinical research has identified this compound as a compound with potential anticancer activity, specifically in the context of cervical cancer. These studies have focused on its ability to target the NFX1-123 protein, which is highly expressed in cervical cancers associated with the Human Papillomavirus (HPV).

In a study investigating potential therapeutic targets for cervical cancer, Ropitoin was identified as one of the top compounds that could bind to the NFX1-123 protein. nih.gov Experimental validation in HPV-positive (CaSki, SiHa) and HPV-negative (C33A) cervical cancer cell lines, as well as HeLa cells, demonstrated that Ropitoin treatment led to a reduction in the protein levels of NFX1-123. nih.gov

This reduction in NFX1-123 was associated with several anticancer effects. Ropitoin treatment was shown to inhibit the cellular growth, survival, and migration of these cervical cancer cell lines. nih.gov Furthermore, the study revealed that Ropitoin enhanced the cytotoxic effects of Cisplatin, a standard chemotherapy agent used in the treatment of cervical cancer. nih.gov

The table below summarizes the observed effects of Ropitoin on cervical cancer cell lines from the aforementioned study.

| Cell Line | Effect of Ropitoin Treatment |

| C33A (HPV-) | Reduction of NFX1-123 protein levels, inhibition of cellular growth and survival, enhancement of Cisplatin cytotoxicity. |

| CaSki (HPV+) | Reduction of NFX1-123 protein levels, inhibition of cellular growth, survival, and migration, enhancement of Cisplatin cytotoxicity. |

| SiHa (HPV+) | Reduction of NFX1-123 protein levels, inhibition of cellular growth, survival, and migration, enhancement of Cisplatin cytotoxicity. |

| HeLa | Reduction of NFX1-123 protein levels, inhibition of cellular growth and survival, enhancement of Cisplatin cytotoxicity. |

These findings suggest that this compound may hold promise as a therapeutic agent for cervical cancer, potentially through the inhibition of the NFX1-123 protein. The synergistic effect with Cisplatin is also a significant finding that warrants further investigation. nih.gov

In Vitro Effects on Cancer Cell Proliferation and Apoptosis

There is no publicly available research detailing the effects of this compound on cancer cell lines. Information regarding its impact on cell proliferation rates, induction of apoptosis (programmed cell death), or the molecular pathways it might affect within cancer cells is not present in the accessible scientific literature.

Anti-Tumor Activity and Sensitization to Standard Therapies in Preclinical Xenograft Models

No studies on the in vivo efficacy of this compound in animal models of cancer, such as xenografts, were found. Consequently, there is no data on its ability to inhibit tumor growth or its potential to enhance the efficacy of existing standard-of-care cancer therapies.

Comparative Efficacy with Reference Compounds in Preclinical Settings

Without any primary efficacy data for this compound, no comparative analyses with established anti-cancer agents in preclinical models have been conducted or reported.

Structure Activity Relationship Sar Studies and Rational Drug Design for Ropitoin Hydrochloride Analogs

Identification of Key Pharmacophores within the Hydantoin (B18101) Scaffold

The hydantoin ring itself is a critical pharmacophore, offering a rigid scaffold with hydrogen bond donors and acceptors that are essential for interacting with biological targets. nih.gov SAR studies on a wide range of hydantoin derivatives have identified several key pharmacophoric features crucial for their biological activity.

The key pharmacophoric features of the hydantoin scaffold are generally considered to be:

Substituents at the C5 Position: The nature of the substituents at the C5 position of the hydantoin ring is a major determinant of activity and selectivity. For many anticonvulsant hydantoins, the presence of at least one phenyl group at this position is crucial for efficacy. slideshare.net The introduction of bulky or aromatic groups at C5 can significantly influence the compound's interaction with its target.

Substituents at the N1 and N3 Positions: Modification at the N1 and N3 positions of the hydantoin ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. N-alkylation, for instance, can alter lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties. slideshare.net

A general pharmacophore model for hydantoin-based anticonvulsants is depicted below:

| Pharmacophoric Feature | Description | Importance for Activity |

| Aromatic Ring (A) | Typically a phenyl group at C5. | Essential for binding to the target, often through pi-pi stacking or hydrophobic interactions. |

| Second Substituent at C5 (R) | Can be another aromatic ring, an alkyl group, or hydrogen. | Modulates potency and selectivity. The nature of this group can differentiate between anticonvulsant and other activities. |

| Hydantoin Core (B) | The central imidazolidine-2,4-dione ring. | Provides the structural framework and key hydrogen bonding sites. |

| N3-Substituent (R') | Often a hydrogen or a small alkyl group. | Can influence metabolism and duration of action. |

| N1-Substituent (R'') | Can be modified to attach larger side chains. | In the case of Ropitoin (B1679530), this is the site of the propyl-piperidine side chain, which is critical for its specific activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ropitoin Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For hydantoin derivatives, QSAR studies have been instrumental in predicting the anticonvulsant activity and other pharmacological effects. acs.orgsemanticscholar.org These models use various molecular descriptors to quantify the structural features of the molecules.

While a specific QSAR model for Ropitoin hydrochloride is not publicly available, models developed for analogous hydantoin anticonvulsants can provide valuable insights. These models typically employ a combination of descriptors:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices. nih.govacs.org

Geometric/Structural Descriptors: These relate to the 3D shape of the molecule, including molecular volume and surface area.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and partial atomic charges.

Thermodynamic Descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.

A hypothetical QSAR study on a series of hydantoin analogs might yield a model like the following:

log(1/C) = β₀ + β₁logP + β₂χ + β₃*μ

Where:

log(1/C) is the biological activity (e.g., the inverse of the effective concentration).

logP represents the lipophilicity of the compound.

χ is a topological descriptor (e.g., a connectivity index).

μ is the dipole moment.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis.

The following table presents a set of descriptors that are commonly used in QSAR studies of hydantoin derivatives and their typical influence on anticonvulsant activity.

| Descriptor | Type | General Influence on Anticonvulsant Activity |

| logP | Thermodynamic | An optimal range of lipophilicity is often required for good activity, balancing membrane permeability and aqueous solubility. |

| Molecular Weight | Geometric | Increased molecular weight can sometimes lead to decreased activity due to steric hindrance or poor bioavailability. |

| Molar Refractivity | Thermodynamic | Related to the volume of the molecule and its polarizability, which can influence binding interactions. |

| Dipole Moment | Electronic | Can be important for polar interactions with the receptor. |

| Sum of Absolute Atomic Charges | Electronic | Reflects the overall polarity of the molecule. |

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

The biological activity of hydantoin derivatives can be finely tuned by modifying the substituents on the hydantoin ring.

Modifications at C5: As previously mentioned, the substituents at the C5 position are critical. For anticonvulsant activity, two phenyl groups at C5 (as in phenytoin) often confer high potency. Replacing one phenyl group with a smaller alkyl group can alter the activity profile. slideshare.net The presence of electron-withdrawing or electron-donating groups on the phenyl rings can also modulate activity by affecting the electronic properties of the molecule and its ability to interact with the target.

Modifications at N1 and N3: Substitutions at the nitrogen atoms of the hydantoin ring primarily affect the pharmacokinetic properties. For instance, N-methylation can increase metabolic stability. slideshare.net In Ropitoin, the long alkyl-piperidine chain at the N3 position is a significant modification that likely directs the molecule to a different target or alters its binding mode compared to simpler hydantoins, contributing to its antiarrhythmic properties.

The following table summarizes the general effects of substituent modifications on the biological activity of hydantoin analogs, based on studies of various classes of these compounds.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| C5 | Aromatic (e.g., Phenyl) | Generally increases anticonvulsant activity. |

| C5 | Alkyl | Can modulate activity; often less potent for anticonvulsant effects than aromatic substituents. |

| N1 | Small Alkyl (e.g., Methyl) | May increase metabolic stability and alter potency. |

| N3 | Long Chain with Functional Groups | Can introduce new biological activities or enhance selectivity for a specific target, as seen with the antiarrhythmic activity of Ropitoin. |

Computational Approaches for Predicting and Optimizing Compound Activity

Computational methods are indispensable tools in modern drug design, enabling the prediction and optimization of the activity of new compounds before their synthesis. openmedicinalchemistryjournal.com For hydantoin derivatives, these approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For hydantoin analogs, docking studies can help to visualize how different substituents interact with the binding site of a target protein, such as a voltage-gated sodium channel for anticonvulsants. semanticscholar.org This allows for the rational design of new derivatives with improved binding affinity.

Virtual Screening: This computational method involves screening large libraries of virtual compounds to identify those that are most likely to bind to a specific target. openmedicinalchemistryjournal.com Pharmacophore-based virtual screening can be used to find novel hydantoin-containing molecules with the desired structural features for a particular biological activity.

Machine Learning: Advanced machine learning algorithms can be used to develop more complex and accurate QSAR models. These models can handle large datasets and a wide variety of molecular descriptors, leading to better predictions of biological activity. tandfonline.com

Rational Design Principles for Enhancing Selectivity and Potency in Preclinical Candidates

The rational design of new hydantoin-based preclinical candidates focuses on enhancing both potency and selectivity. nih.gov

Enhancing Potency: Potency can be increased by optimizing the interactions between the ligand and its target. This can be achieved by modifying substituents to improve hydrophobic, hydrogen bonding, or electrostatic interactions. For example, adding a functional group that can form an additional hydrogen bond with the receptor can significantly increase binding affinity.

Enhancing Selectivity: Selectivity is crucial for minimizing off-target effects. Rational design can be used to exploit differences in the binding sites of related proteins. For instance, if a target receptor has a specific hydrophobic pocket, a hydantoin analog can be designed with a complementary hydrophobic substituent to increase its selectivity for that target over others that lack such a pocket. A study on 5-phenylhydantoin (B13835) derivatives as selective 5-HT7R antagonists demonstrated that modifications to the arylpiperazine moiety could significantly improve selectivity over other serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

The following table outlines some rational design strategies for improving the properties of hydantoin-based drug candidates.

| Design Strategy | Objective | Example |

| Scaffold Hopping | To discover novel core structures with similar pharmacophoric features but different chemical properties. | Replacing the hydantoin ring with another heterocyclic system that maintains the key interaction points. |

| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties by replacing a functional group with another that has similar physicochemical properties. | Replacing a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) to alter metabolism without losing key interactions. |

| Structure-Based Design | To design ligands that fit optimally into the binding site of a known receptor structure. | Using the crystal structure of a target protein to guide the design of hydantoin analogs with substituents that fill specific pockets in the binding site. |

| Fragment-Based Drug Discovery | To build a potent ligand by linking together small molecular fragments that bind to adjacent sites on the target. | Identifying a small fragment that binds to a key sub-pocket of the target and then incorporating it into the hydantoin scaffold. |

Advanced Analytical Methodologies for Ropitoin Hydrochloride Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for the quantitative analysis of Ropitoin (B1679530) hydrochloride in various research samples. These techniques offer high resolution, sensitivity, and reproducibility, making them ideal for determining the concentration of the active pharmaceutical ingredient (API) with a high degree of accuracy.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Ropitoin hydrochloride. The development of a robust RP-HPLC method involves the systematic optimization of several chromatographic parameters to achieve the desired separation and quantification.

A typical RP-HPLC method for this compound utilizes a C18 column, which provides a nonpolar stationary phase for the retention of the analyte. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that can be adjusted to control the retention time and peak shape of this compound. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, typically around 250 nm. ijpbs.com

The validation of the developed RP-HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijpbs.com Key validation parameters include linearity, precision, accuracy, and specificity.

A simple and accurate RP-HPLC method for the estimation of this compound in bulk and pharmaceutical dosage forms has been developed and validated. The chromatographic separation was achieved on a C18 column (250 x 4.6 mm i.d., 5µm particle size) in isocratic mode. The mobile phase consisted of a buffer (pH 6.0) and acetonitrile in a 50:50 v/v ratio, with a flow rate of 0.5 ml/min. Detection was carried out using a UV detector at 245 nm, and the retention time for this compound was found to be 4.867 minutes. researchgate.net

Table 1: Example Chromatographic Conditions for RP-HPLC Analysis of this compound

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Buffer (pH 6.0): Acetonitrile (50:50 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 245 nm |

| Retention Time | 4.867 min |

This table is interactive. Users can sort and filter the data.

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and process control. americanpharmaceuticalreview.com The application of AQbD principles in the development of HPLC methods for this compound ensures the creation of a robust and reliable analytical procedure. nih.gov

The AQbD process for an HPLC method for this compound would typically involve the following steps:

Defining the Analytical Target Profile (ATP): This involves defining the requirements for the analytical method, such as the desired accuracy, precision, and sensitivity for the quantification of this compound.

Identifying Critical Method Parameters (CMPs): These are the method parameters that are most likely to have a significant impact on the method's performance, such as the pH of the mobile phase, the percentage of organic modifier, and the column temperature.

Risk Assessment: A risk assessment is performed to identify and rank the potential risks associated with the CMPs.

Method Optimization using Design of Experiments (DoE): DoE is used to systematically study the effects of the CMPs on the method's performance and to identify the optimal operating conditions.

Defining the Method Operable Design Region (MODR): The MODR is a multidimensional space of chromatographic conditions within which the method is known to perform reliably.

Control Strategy: A control strategy is developed to ensure that the method consistently operates within the MODR.

By employing AQbD, the resulting HPLC method for this compound is well-understood, robust, and fit for its intended purpose throughout its lifecycle. americanpharmaceuticalreview.com

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are powerful tools for the structural elucidation and purity assessment of this compound in a research setting. These methods provide detailed information about the molecular structure and can detect the presence of impurities. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of this compound by providing information about the connectivity of atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of this compound and can be used to identify and characterize impurities. jchps.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance of this compound, which is important for developing quantitative analytical methods.

The combination of these spectroscopic techniques allows for a comprehensive characterization of the this compound molecule, confirming its identity and assessing its purity. taylorandfrancis.com

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification in Preclinical Samples

Mass spectrometry (MS) plays a crucial role in the identification and quantification of this compound metabolites in preclinical samples. researchgate.net The high sensitivity and selectivity of MS allow for the detection and characterization of metabolites even at low concentrations in complex biological matrices such as plasma and urine. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the most commonly used technique for metabolite profiling. nih.gov In a typical LC-MS experiment, the biological sample is first subjected to chromatographic separation to resolve the parent drug and its metabolites. The separated components are then introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are measured.

High-resolution mass spectrometry (HRMS) is particularly valuable for metabolite identification as it provides accurate mass measurements, which can be used to determine the elemental composition of the metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to obtain structural information about the metabolites by fragmenting the parent ions and analyzing the resulting fragment ions. youtube.com This information, combined with knowledge of common metabolic pathways, allows for the confident identification of the metabolites.

Once identified, the metabolites can be quantified using various MS-based techniques, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which offer high sensitivity and specificity.

Determination of Impurity Profiles and Degradation Products in Research Batches

The determination of the impurity profile of this compound research batches is a critical aspect of its chemical characterization. Impurities can arise from the manufacturing process or from the degradation of the drug substance over time. iajps.com These impurities, even in small amounts, can potentially affect the safety and efficacy of the drug. irjet.net

A novel gradient reversed-phase high-performance liquid chromatographic method has been developed for the quantitative determination of Ropinirole hydrochloride and its six impurities in pharmaceutical dosage forms. Chromatographic separation was achieved on an Inertsil ODS-3V (250 mm × 4.6 mm) 5 µm column. researchgate.net The drug was subjected to stress conditions, and the degradation products were separated by preparative HPLC, with structural elucidation carried out by ¹H NMR and mass spectroscopy. researchgate.net

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, such as heat, humidity, light, acid, and base. orientjchem.org These studies help to establish the degradation pathways of this compound and to develop stability-indicating analytical methods.

Table 2: Known Impurities of a Related Compound, Ropinirole Hydrochloride

| Impurity Name | Chemical Name |

| Imp-1 (Despropyl) | 4-[2-(n-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one |

| Imp-2 | 2-Nitro-6-[2-(N,N-di-n-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one |

This table is interactive. Users can sort and filter the data.

The impurity profile of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. HPLC is used to separate the impurities from the main compound, and MS and NMR are used to identify and characterize the impurities. researchgate.net

Method Validation Parameters: Linearity, Precision, Accuracy, and Specificity in a Research Context

The validation of analytical methods used in this compound research is essential to ensure the reliability and reproducibility of the data. researchgate.net The key validation parameters, as defined by the ICH guidelines, are linearity, precision, accuracy, and specificity. scispace.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. tpcj.org For an HPLC method, linearity is typically demonstrated by analyzing a series of solutions of this compound at different concentrations and plotting the peak area against the concentration. A linear relationship is expected, with a correlation coefficient (r²) close to 1.000. pharmtech.com A simple RP-HPLC method for a similar compound showed linearity in the concentration range of 5-50 µg/ml. researchgate.net

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scispace.com Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a validated RP-HPLC method, the intra-day and inter-day precision were found to be 0.27% and 0.26% respectively. researchgate.net

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. wisdomlib.org Accuracy is typically determined by performing recovery studies, where a known amount of this compound is added to a sample matrix and the amount recovered is measured. The percentage recovery should be within an acceptable range, typically 98-102%. tpcj.org For a related compound, the percentage recovery was found to be between 99.3% and 100.4%. researchgate.net

Specificity: The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tpcj.org Specificity is demonstrated by showing that there is no interference from these components at the retention time of this compound.

Table 3: Summary of Method Validation Parameters for a Representative RP-HPLC Method

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9999 ijpbs.com |

| Precision (%RSD) | ≤ 2% | 0.27% (Intra-day), 0.26% (Inter-day) researchgate.net |

| Accuracy (% Recovery) | 98.0 - 102.0% | 100.3 - 100.5% ijpbs.com |

| Specificity | No interference at the analyte's retention time | Peak purity > 99.9% |

This table is interactive. Users can sort and filter the data.

Drug Discovery and Preclinical Development Strategies Involving Ropitoin Hydrochloride

Role of Ropitoin (B1679530) Hydrochloride as a Lead Compound in Drug Discovery Pipelines

The hydantoin (B18101) scaffold, a five-membered heterocyclic ring, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets. nih.govnih.gov This structural motif is present in several clinically approved drugs, including the anticonvulsant Phenytoin (B1677684) and the antifungal Nitrofurantoin. nih.govsrrjournals.com The journey of a hydantoin derivative like Ropitoin hydrochloride in a drug discovery pipeline would typically begin with its identification as a "hit" from a high-throughput screening (HTS) campaign of a compound library.

Once a hit is identified, it undergoes a process of validation and initial optimization to become a "lead compound." A lead compound is a promising molecule that exhibits the desired biological activity and has physicochemical properties suggestive of drug-like potential. For a hydantoin derivative to be considered a lead compound, it would need to demonstrate not only significant activity at its intended target but also a degree of selectivity to minimize off-target effects.

The diverse biological activities of hydantoin derivatives, which include anticonvulsant, antiarrhythmic, anticancer, and antimicrobial effects, stem from the versatility of substitutions possible at various positions on the hydantoin ring. researchgate.net This allows for the generation of large, structurally diverse libraries of hydantoin-based compounds for screening. The selection of a specific hydantoin derivative as a lead compound marks the starting point for a more focused and intensive drug development effort.

Strategies for Preclinical Candidate Selection and Optimization

Once a hydantoin derivative is designated as a lead compound, the subsequent phase involves extensive optimization to select a preclinical candidate. This process aims to enhance the compound's potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic exploration of the structure-activity relationship (SAR). For hydantoin-based compounds, this involves synthesizing a series of analogues with modifications at different positions of the hydantoin ring. For instance, in the development of anticonvulsant hydantoins, substitutions at the N-1, N-3, and C-5 positions have been extensively studied to understand their impact on activity and toxicity. nih.gov These studies help in identifying the key structural features required for optimal interaction with the biological target.

Pharmacokinetic Profiling: Preclinical candidate selection heavily relies on the assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. In vitro assays are employed to evaluate parameters such as metabolic stability in liver microsomes, plasma protein binding, and permeability across cell membranes (e.g., using Caco-2 cell lines). nih.gov The goal is to identify compounds with favorable pharmacokinetic profiles that are likely to translate to effective in vivo exposure.

Early Toxicity Screening: To de-risk the development process, early in vitro toxicity assessments are conducted. These may include cytotoxicity assays against various cell lines to determine the compound's therapeutic index. nih.gov For hydantoin derivatives, which have a history of use as anticonvulsants, specific attention might be paid to potential neurological side effects.

The iterative process of chemical synthesis, biological testing, and data analysis allows for the refinement of the lead compound into a preclinical candidate with a desirable balance of efficacy, safety, and drug-like properties.

Translational Research Frameworks from In Vitro to In Vivo Systems

Translational research provides the crucial bridge between laboratory findings and clinical applications. For a hydantoin-based therapeutic, this involves a structured progression from in vitro experiments to in vivo animal models that are relevant to the targeted disease.

In Vitro Models: The initial evaluation of hydantoin derivatives is conducted in cell-based assays that recapitulate some aspect of the disease pathology. For example, in the context of epilepsy, neuronal cell lines might be used to assess the compound's ability to modulate ion channel activity. nih.gov For a compound like this compound, which has been studied for its antiarrhythmic properties, in vitro electrophysiological studies on isolated cardiac tissues from different mammalian species (e.g., guinea pig atrial and ventricular muscle, dog Purkinje fibers) are employed to characterize its effects on action potentials. nih.gov

Animal Models of Disease: Once a compound shows promise in vitro, its efficacy is tested in animal models. For anticonvulsant hydantoins, established models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests in rodents are commonly used to evaluate their in vivo activity. nih.govjscimedcentral.com For an antiarrhythmic hydantoin, animal models of cardiac arrhythmia would be employed. The data generated from these in vivo studies are critical for establishing proof-of-concept and for determining the pharmacokinetic-pharmacodynamic (PK/PD) relationship.

The successful translation of efficacy from in vitro to in vivo models is a key milestone in the preclinical development of a hydantoin-based drug candidate, providing the necessary evidence to proceed towards more extensive safety and toxicological evaluations.

Integration of In Silico and In Vitro Data for Preclinical Prioritization

In modern drug discovery, computational or in silico methods are integrated with experimental in vitro data to streamline the preclinical prioritization of drug candidates. This integrated approach helps in making more informed decisions and reduces the time and cost associated with drug development.

In Silico Modeling: A variety of computational tools are used in the development of hydantoin derivatives. Molecular docking studies can predict the binding mode of a hydantoin compound to its target protein, providing insights into the molecular basis of its activity. jscimedcentral.com This information can guide the design of new analogues with improved binding affinity. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of hydantoin compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized molecules. nih.gov

Predictive ADMET Models: In addition to predicting activity, computational models are also used to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. nih.gov These in silico predictions, when used in conjunction with in vitro ADME data, allow for the early identification of compounds with potential liabilities, enabling their deprioritization before significant resources are invested.

The synergy between in silico and in vitro approaches creates a powerful feedback loop. Computational predictions guide the synthesis and testing of new compounds, and the experimental data, in turn, is used to refine and improve the predictive models. This integrated workflow enhances the efficiency of the preclinical pipeline for hydantoin-based therapeutics.

Future Perspectives in Developing Hydantoin-Based Therapeutics

The hydantoin scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future developments in this area are likely to be driven by several key trends.

Expansion into New Therapeutic Areas: While hydantoins are well-established as anticonvulsants, their therapeutic potential is being explored in a growing number of other diseases, including cancer, infectious diseases, and metabolic disorders. nih.govnih.gov The ability to readily functionalize the hydantoin ring allows for the creation of compounds with novel mechanisms of action, opening up new therapeutic opportunities.

Focus on Targeted Therapies: With an increasing understanding of the molecular drivers of disease, there is a growing emphasis on the development of targeted therapies. Future research on hydantoin-based drugs will likely focus on designing molecules that selectively modulate specific enzymes, receptors, or signaling pathways implicated in disease, with the aim of improving efficacy and reducing side effects.

Application of Advanced Drug Discovery Technologies: The integration of cutting-edge technologies such as artificial intelligence and machine learning is expected to further accelerate the discovery of new hydantoin-based drugs. These technologies can analyze vast datasets to identify novel drug targets, predict the activity and properties of virtual compounds, and optimize synthetic routes. nih.gov

The continued exploration of the chemical space around the hydantoin nucleus, coupled with advances in drug discovery technologies, promises a bright future for the development of innovative and effective hydantoin-based therapeutics for a wide range of diseases.

Concluding Perspectives and Future Research Trajectories for Ropitoin Hydrochloride

Emerging Preclinical Research Opportunities and Unexplored Therapeutic Areas

Given the lack of existing data, the initial step in evaluating Ropitoin (B1679530) hydrochloride would be to conduct broad-based screening to identify potential therapeutic areas. High-throughput screening (HTS) against a diverse panel of biological targets could reveal preliminary areas of interest. Based on common therapeutic needs, several unexplored areas could be prioritized for investigation.

Potential Therapeutic Areas for Initial Investigation:

| Therapeutic Area | Rationale for Exploration | Potential Initial Models |

| Neurodegenerative Disorders | The increasing prevalence of diseases like Alzheimer's and Parkinson's creates a significant unmet medical need. | Cellular models of neuronal stress and toxicity; animal models of neurodegeneration (e.g., MPTP-induced Parkinsonism). |

| Inflammatory and Autoimmune Diseases | Chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease represent areas with a need for novel therapeutic mechanisms. | In vitro assays using immune cells (e.g., cytokine release assays); animal models of induced inflammation (e.g., collagen-induced arthritis). |

| Oncology | The constant demand for new anticancer agents with novel mechanisms of action makes this a high-priority area. | A panel of cancer cell lines representing different tumor types; xenograft models in immunocompromised mice. |

| Metabolic Disorders | The global rise in diabetes and obesity necessitates the exploration of new pharmacological targets. | In vitro models of insulin (B600854) resistance; genetic or diet-induced animal models of obesity and diabetes. |

Application of Advanced Mechanistic Probing Techniques

Once a potential therapeutic effect is observed, elucidating the mechanism of action (MoA) of Ropitoin hydrochloride would be paramount. Advanced probing techniques would be essential to move beyond phenotypic observations to a molecular understanding of the compound's activity.

Advanced Techniques for Mechanistic Elucidation:

Omics Technologies: Transcriptomics (RNA-seq), proteomics, and metabolomics could provide an unbiased, global view of the cellular changes induced by this compound. This can help in identifying affected pathways and potential molecular targets.

Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry could be employed to directly identify the protein binding partners of this compound within the cellular proteome.

High-Content Imaging: This technology allows for the automated analysis of cellular phenotypes, providing quantitative data on a range of cellular parameters (e.g., protein localization, organelle morphology) in response to compound treatment.

CRISPR-Cas9 Screening: Genome-wide CRISPR screens could be utilized to identify genes that are essential for the activity of this compound, thereby pinpointing its genetic pathway.

Potential for Combination Studies in Preclinical Disease Models

To enhance therapeutic efficacy or overcome potential resistance mechanisms, this compound could be evaluated in combination with existing standard-of-care agents in relevant preclinical models. The rationale for combination studies would depend on the identified MoA.

Hypothetical Combination Study Designs:

| Therapeutic Area | Potential Combination Agent | Rationale |

| Oncology | A standard chemotherapeutic agent (e.g., Paclitaxel) | To investigate potential synergistic effects and overcome drug resistance. |

| Inflammatory Disease | An anti-inflammatory biologic (e.g., a TNF-alpha inhibitor) | To target different aspects of the inflammatory cascade and potentially achieve a more profound anti-inflammatory response. |

| Neurodegenerative Disease | A neuroprotective agent (e.g., an antioxidant) | To explore complementary mechanisms of action in protecting neurons from degeneration. |

Addressing Research Gaps for Comprehensive Preclinical Characterization

A systematic approach is necessary to build a comprehensive preclinical data package for this compound. Key research gaps that would need to be addressed include:

Target Identification and Validation: The primary molecular target(s) of this compound would need to be definitively identified and validated using techniques such as genetic knockdown/knockout or targeted mutations.

Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial. PK/PD modeling would help in understanding the relationship between drug exposure and its pharmacological effect.

Biomarker Development: Identifying and validating biomarkers that correlate with the activity of this compound would be essential for monitoring its effects in more advanced preclinical and potential future clinical studies.

Methodological Advancements for Future this compound Investigations

The development of robust and sensitive analytical methods is a prerequisite for all stages of preclinical research.

Key Methodological Developments:

Quantitative Bioanalytical Methods: The development and validation of sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in various biological matrices (e.g., plasma, tissue) would be essential for pharmacokinetic studies.

In Vitro Assay Development: The creation of specific and reliable in vitro assays to measure the biological activity of this compound and its metabolites would be crucial for structure-activity relationship (SAR) studies and for screening new analogs.

Advanced Imaging Probes: The synthesis of tagged or fluorescently labeled versions of this compound could enable direct visualization of its subcellular localization and target engagement in living cells and tissues.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing Ropitoin hydrochloride to ensure reproducibility in academic research?

- Methodological Answer:

- Follow standardized protocols for synthesis, including detailed descriptions of reaction conditions (temperature, solvents, catalysts), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (NMR, HPLC, mass spectrometry). For known compounds, cite prior literature; for novel derivatives, provide full spectral data and purity assessments (≥95%) .

- Document equipment specifications (e.g., spectrometer models) and material sources to account for batch variability .

Q. How should researchers document experimental procedures and results for this compound to meet academic journal standards?

- Methodological Answer:

- Structure the Methods section to include only essential details for replication (e.g., synthesis steps, analytical conditions). Place extensive datasets (e.g., kinetic studies, crystallography) in supplementary materials with clear cross-referencing .

- Use tables to summarize characterization data (e.g., melting points, spectral peaks) and figures to highlight trends (e.g., dose-response curves). Avoid redundant text descriptions of visual data .

Q. What safety and handling protocols are critical when conducting laboratory research with this compound?

- Methodological Answer:

- Implement institutional safety training covering hazard mitigation (e.g., fume hood use, spill management) and emergency procedures (e.g., exposure protocols). Require PPE (gloves, lab coats) and maintain SDS documentation for reference .

- Conduct regular lab inspections to ensure compliance with chemical hygiene plans and decontamination protocols .

Advanced Research Questions

Q. What methodological approaches are effective in resolving contradictions between pharmacokinetic data from different preclinical studies on this compound?

- Methodological Answer:

- Perform meta-analyses to identify confounding variables (e.g., animal models, dosing regimens). Validate assays using standardized controls (e.g., internal standards for LC-MS) and apply statistical tests (ANOVA, Bland-Altman plots) to assess inter-study variability .

- Adhere to NIH guidelines for transparent reporting of experimental conditions (e.g., sample sizes, randomization) to enable direct comparisons .

Q. How can researchers design robust dose-response studies for this compound while aligning with theoretical frameworks?

- Methodological Answer:

- Anchor the study design to a pharmacological hypothesis (e.g., receptor binding kinetics) and use a pre-test/post-test control group design to isolate compound effects .

- Include multiple dose tiers (e.g., EC₅₀, EC₉₀) and negative controls (vehicle-only groups). Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy .

Q. What strategies should be employed to address discrepancies between in vitro and in vivo efficacy findings of this compound?

- Methodological Answer:

- Reconcile disparities by testing in vitro assays under physiologically relevant conditions (e.g., serum protein binding, pH gradients). Use PK/PD modeling to predict in vivo behavior from in vitro data .

- Validate findings with orthogonal methods (e.g., CRISPR-edited cell lines for target validation) and cross-species pharmacokinetic profiling .

Q. How can computational models be integrated with experimental data to elucidate the metabolic pathways of this compound?

- Methodological Answer:

- Combine molecular docking simulations (e.g., AutoDock Vina) with LC-MS/MS metabolite profiling to predict and confirm phase I/II metabolism sites. Validate predictions using isotope-labeled analogs .

- Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with metabolic stability .

Q. What advanced statistical methods are suitable for analyzing complex datasets (e.g., transcriptomic or proteomic) in studies involving this compound?

- Methodological Answer:

- Apply dimensionality reduction techniques (PCA, t-SNE) to identify biomarkers and machine learning algorithms (random forests, SVM) to classify treatment responses. Use false discovery rate (FDR) correction for high-throughput data .

- Share raw data in public repositories (e.g., GEO, PRIDE) with standardized metadata to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.